molecular formula C21H21N3O4 B353210 Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate CAS No. 912903-10-7

Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate

Cat. No.: B353210
CAS No.: 912903-10-7
M. Wt: 379.4g/mol
InChI Key: DOSOXZOEFIVMST-UHFFFAOYSA-N
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Description

Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is a complex organic compound that features a benzimidazole core fused with a pyrrolidinone ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate involves its interaction with specific molecular targets. The benzimidazole ring can mimic the structure of nucleotides, allowing it to interact with DNA or RNA. This interaction can disrupt normal cellular processes, making it a potential candidate for anticancer or antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is unique due to its combination of a benzimidazole core with a pyrrolidinone ring and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler benzimidazole or indole derivatives.

Properties

IUPAC Name

methyl 2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-16-7-5-6-15(11-16)23-12-14(10-19(23)25)21-22-17-8-3-4-9-18(17)24(21)13-20(26)28-2/h3-9,11,14H,10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSOXZOEFIVMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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